molecular formula C8H15NO2 B13156213 4-(Pentan-3-yl)-1,3-oxazolidin-2-one

4-(Pentan-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B13156213
M. Wt: 157.21 g/mol
InChI Key: BAWUMVNTCNJDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentan-3-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of 3-pentanone with an amino alcohol under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under mild to moderate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazolidinones.

Scientific Research Applications

4-(Pentan-3-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Pentan-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, ultimately leading to bacterial cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-pentanol: An organic compound with similar structural features but different functional groups.

    Pendimethalin: A substituted aniline with a pentan-3-yl group, used as a herbicide.

    N-(pentan-3-yl)hydroxylamine: A compound with a similar carbon chain but different functional groups.

Uniqueness

4-(Pentan-3-yl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-pentan-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-3-6(4-2)7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

BAWUMVNTCNJDBX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1COC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.